molecular formula C6H11NOS B061387 Tetrahydro-2h-thiopyran-4-carboxamide CAS No. 167011-48-5

Tetrahydro-2h-thiopyran-4-carboxamide

Cat. No. B061387
M. Wt: 145.23 g/mol
InChI Key: NFZLPULKDNRALQ-UHFFFAOYSA-N
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Description

Tetrahydro-2h-thiopyran-4-carboxamide, also known as THTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THTPA belongs to the class of heterocyclic compounds and is synthesized through a multi-step process.

Mechanism Of Action

The exact mechanism of action of Tetrahydro-2h-thiopyran-4-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. Tetrahydro-2h-thiopyran-4-carboxamide has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth.

Biochemical And Physiological Effects

Tetrahydro-2h-thiopyran-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Tetrahydro-2h-thiopyran-4-carboxamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, Tetrahydro-2h-thiopyran-4-carboxamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using Tetrahydro-2h-thiopyran-4-carboxamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using Tetrahydro-2h-thiopyran-4-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Tetrahydro-2h-thiopyran-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of Tetrahydro-2h-thiopyran-4-carboxamide in the brain and its potential therapeutic benefits. Additionally, Tetrahydro-2h-thiopyran-4-carboxamide may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the full extent of Tetrahydro-2h-thiopyran-4-carboxamide's therapeutic potential.

Synthesis Methods

The synthesis of Tetrahydro-2h-thiopyran-4-carboxamide involves the reaction of 1,3-dithiol-2-one with an amine to form the corresponding amino-thiol intermediate. This intermediate is then reacted with an acid chloride to form the desired Tetrahydro-2h-thiopyran-4-carboxamide compound.

Scientific Research Applications

Tetrahydro-2h-thiopyran-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Tetrahydro-2h-thiopyran-4-carboxamide has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

167011-48-5

Product Name

Tetrahydro-2h-thiopyran-4-carboxamide

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

thiane-4-carboxamide

InChI

InChI=1S/C6H11NOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

NFZLPULKDNRALQ-UHFFFAOYSA-N

SMILES

C1CSCCC1C(=O)N

Canonical SMILES

C1CSCCC1C(=O)N

synonyms

2H-Thiopyran-4-carboxamide,tetrahydro-(9CI)

Origin of Product

United States

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